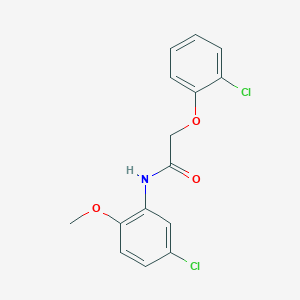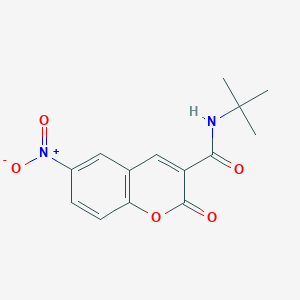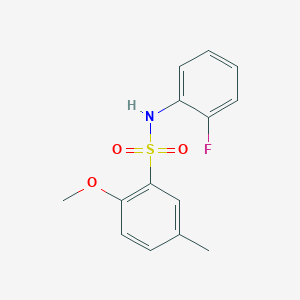![molecular formula C14H14N2O3 B5867690 N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide, commonly known as MFA-2, is a synthetic compound that has been widely used in scientific research. MFA-2 belongs to the class of furamide derivatives, which are known for their potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MFA-2 is not fully understood. However, it has been suggested that MFA-2 may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, MFA-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MFA-2 has been shown to exhibit a range of biochemical and physiological effects. In animal studies, MFA-2 has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties and to protect against oxidative damage. MFA-2 has been shown to affect the levels of certain neurotransmitters in the brain, including serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MFA-2 in lab experiments is its potential therapeutic properties. MFA-2 has been shown to exhibit a range of pharmacological effects, making it a useful tool for investigating the mechanisms of certain diseases and for developing new drugs. However, there are also limitations to using MFA-2 in lab experiments. For example, the compound may have off-target effects, and its pharmacokinetics and toxicity profile may not be fully understood.
Zukünftige Richtungen
There are several future directions for research on MFA-2. One area of interest is the development of new drugs based on the structure of MFA-2. Researchers are also investigating the potential use of MFA-2 in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity profile of MFA-2, as well as its potential off-target effects.
Synthesemethoden
The synthesis of MFA-2 involves the reaction of 4-methylphenylamine and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of MFA-2 as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MFA-2 has been extensively used in scientific research, particularly in the field of pharmacology. It has been shown to exhibit potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects. MFA-2 has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-methylanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-6-11(7-5-10)16-13(17)9-15-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJASONVJZEHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)
![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)


![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)
